molecular formula C5H4F3NO2 B11785229 3-(Trifluoromethyl)pyrrolidine-2,5-dione

3-(Trifluoromethyl)pyrrolidine-2,5-dione

Cat. No.: B11785229
M. Wt: 167.09 g/mol
InChI Key: RXCNHBZNSDGPRB-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyrrolidine-2,5-dione is a chemical compound characterized by a pyrrolidine ring substituted with a trifluoromethyl group at the third position and two keto groups at the second and fifth positions. This compound is part of the pyrrolidine-2,5-dione family, which is known for its versatile applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)pyrrolidine-2,5-dione typically involves the introduction of a trifluoromethyl group into a preformed pyrrolidine-2,5-dione scaffold. One common method is the reaction of pyrrolidine-2,5-dione with trifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The scalability of these processes makes them suitable for large-scale production required in pharmaceutical and agrochemical industries .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-(Trifluoromethyl)pyrrolidine-2,5-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a potent inhibitor of certain enzymes and receptors. The compound can modulate various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: The parent compound without the trifluoromethyl group.

    3-Chloro-1-aryl pyrrolidine-2,5-dione: A derivative with a chloro group instead of a trifluoromethyl group.

    1-Benzyl-pyrrolidine-2,5-dione: A derivative with a benzyl group at the nitrogen atom.

Uniqueness

3-(Trifluoromethyl)pyrrolidine-2,5-dione is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical and biological properties. This group increases the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug discovery and development .

Properties

Molecular Formula

C5H4F3NO2

Molecular Weight

167.09 g/mol

IUPAC Name

3-(trifluoromethyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C5H4F3NO2/c6-5(7,8)2-1-3(10)9-4(2)11/h2H,1H2,(H,9,10,11)

InChI Key

RXCNHBZNSDGPRB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC1=O)C(F)(F)F

Origin of Product

United States

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